molecular formula C16H16BrN3O3S2 B2904333 N'-acetyl-4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanehydrazide CAS No. 315242-67-2

N'-acetyl-4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanehydrazide

Cat. No. B2904333
CAS RN: 315242-67-2
M. Wt: 442.35
InChI Key: SMKHHYMWDDAHKC-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-acetyl-4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanehydrazide is a useful research compound. Its molecular formula is C16H16BrN3O3S2 and its molecular weight is 442.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • Research has delved into the behavior of tetrahydro‐1,5‐benzodiazepinethiones with aromatic α‐haloketones, leading to the synthesis of thiazolobenzodiazepines and their derivatives. These compounds, including the related thiazolidinones, are synthesized through reactions with aromatic α-bromoketones and have been subject to semiempirical AM1 calculations to determine the mechanism and energetic parameters of their formation (Jančienė et al., 2008).

Antimicrobial and Antitumor Activities

  • A series of thiazolidin-4-one derivatives were synthesized and evaluated for their antimicrobial activity. These compounds showed promising results against a range of bacterial strains, indicating their potential as antimicrobial agents (Baviskar et al., 2013).
  • Novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene) derivatives were synthesized from celecoxib, showing anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These findings highlight the versatility of thiazolidinone derivatives in medicinal chemistry and their potential to be developed into therapeutic agents (Küçükgüzel et al., 2013).

Mechanistic Insights and Applications

  • The synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases have been explored for their antihypertensive α-blocking properties. These compounds, derived from thiazolidinones and related structures, exhibit significant biological activities, highlighting their potential in pharmaceutical applications (Abdel-Wahab et al., 2008).

properties

IUPAC Name

N'-acetyl-4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O3S2/c1-10(21)18-19-14(22)6-3-7-20-15(23)13(25-16(20)24)9-11-4-2-5-12(17)8-11/h2,4-5,8-9H,3,6-7H2,1H3,(H,18,21)(H,19,22)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKHHYMWDDAHKC-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=O)CCCN1C(=O)C(=CC2=CC(=CC=C2)Br)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NNC(=O)CCCN1C(=O)/C(=C/C2=CC(=CC=C2)Br)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-acetyl-4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanehydrazide

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